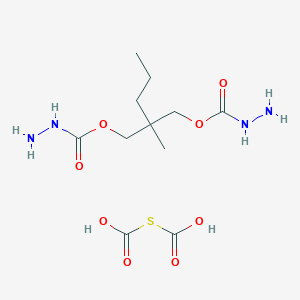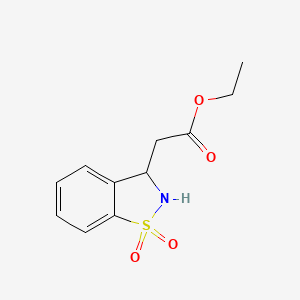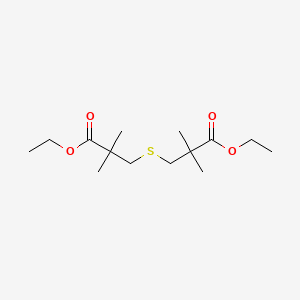
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a pyridine ring substituted with dichloro and trichloromethyl groups, and it is esterified with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-(trichloromethyl)-4-pyridine, which is reacted with diethyl phosphoramidate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the esterification process. Common catalysts include acidic or basic reagents, depending on the specific reaction pathway.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products, often involving the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, dioctyl ester
- Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, didecyl ester
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of diethyl groups distinguishes it from other similar compounds, providing distinct properties that can be leveraged in various research and industrial applications.
Propriétés
Numéro CAS |
24241-84-7 |
|---|---|
Formule moléculaire |
C10H12Cl5N2O3P |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
3,5-dichloro-N-diethoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C10H12Cl5N2O3P/c1-3-19-21(18,20-4-2)17-8-6(11)5-16-9(7(8)12)10(13,14)15/h5H,3-4H2,1-2H3,(H,16,17,18) |
Clé InChI |
VAOOAEIFRPKFJC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)



![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)



![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)


